molecular formula C13H18Cl2N2O B12316899 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline

3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline

Cat. No.: B12316899
M. Wt: 289.20 g/mol
InChI Key: WIINDUMBRIEUPT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is an organic compound with the molecular formula C13H18Cl2N2O It is a derivative of aniline, featuring dichloro substitution at the 3 and 5 positions and a pyrrolidinylpropoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline typically involves the reaction of 3,5-dichloroaniline with 3-(pyrrolidin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylpropoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: Lacks the pyrrolidinylpropoxy group, making it less versatile in biological applications.

    4-(Pyrrolidin-1-yl)aniline: Does not have the dichloro substitution, which can affect its reactivity and binding properties.

    3,5-Dichloro-4-methoxyaniline: Similar structure but with a methoxy group instead of the pyrrolidinylpropoxy group.

Uniqueness

3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline is unique due to the combination of dichloro substitution and the pyrrolidinylpropoxy group. This structural feature enhances its reactivity and potential for binding to biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.20 g/mol

IUPAC Name

3,5-dichloro-4-(3-pyrrolidin-1-ylpropoxy)aniline

InChI

InChI=1S/C13H18Cl2N2O/c14-11-8-10(16)9-12(15)13(11)18-7-3-6-17-4-1-2-5-17/h8-9H,1-7,16H2

InChI Key

WIINDUMBRIEUPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

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